

Preclinical Toxicology of Terameprocol: A Review of Available Data

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Compound of Interest

Compound Name: *Terameprocol*

Cat. No.: *B050609*

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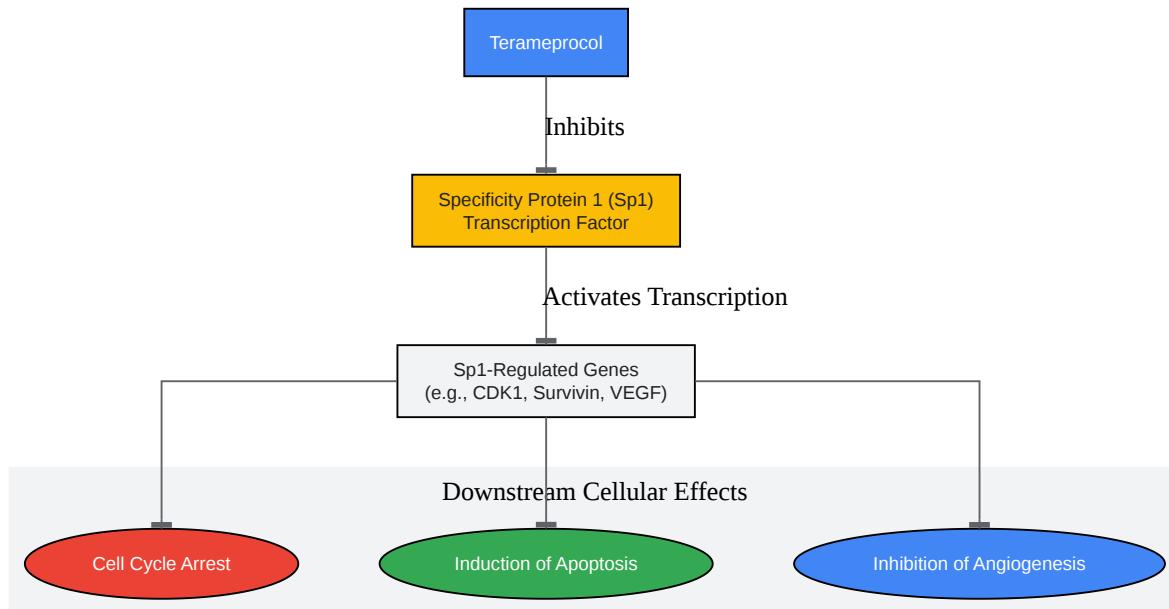
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

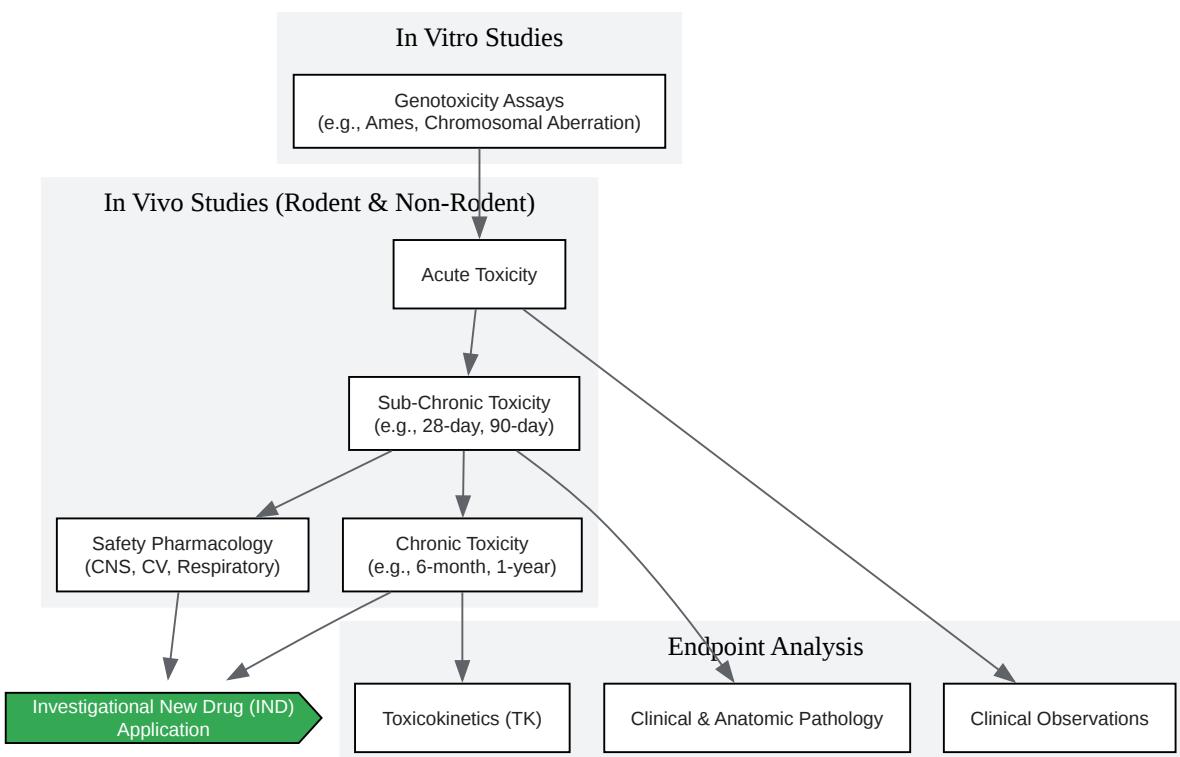
Introduction

Terameprocol (also known as EM-1421, M4N, and tetra-O-methyl nordihydroguaiaretic acid) is a semi-synthetic derivative of a naturally occurring plant lignan with potential applications in oncology.^[1] Its primary mechanism of action involves the selective inhibition of Specificity Protein 1 (Sp1)-regulated proteins, which play a crucial role in cell cycle progression, apoptosis, and angiogenesis.^[1] By targeting Sp1, **terameprocol** disrupts the transcription of key proteins such as cyclin-dependent kinase 1 (CDK1), survivin, and vascular endothelial growth factor (VEGF), leading to cell cycle arrest and apoptosis in tumor cells.^{[1][2]} While its anti-cancer properties have been explored in preclinical and early-phase clinical studies, a comprehensive public repository of its preclinical toxicology is not readily available. This guide synthesizes the accessible information on the preclinical safety evaluation of **terameprocol**, providing insights into its toxicological profile based on existing literature.

Signaling Pathway of Terameprocol

Terameprocol's mechanism of action centers on the downregulation of Sp1-mediated transcription. This targeted action is fundamental to its therapeutic effect and its toxicological profile.





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References

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- 2. Phase I study of temozolamide in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]

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